2,2,2-Trifluoroethyl 2-hydroxyacetate
Description
2,2,2-Trifluoroethyl 2-hydroxyacetate is a fluorinated ester compound characterized by a trifluoroethyl group (-CF₃CH₂O-) linked to a 2-hydroxyacetate moiety. This structure combines the electron-withdrawing effects of the trifluoromethyl group with the reactive hydroxyl functionality, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C4H5F3O3 |
|---|---|
Molecular Weight |
158.08 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-hydroxyacetate |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2-10-3(9)1-8/h8H,1-2H2 |
InChI Key |
NRBMVOHHBGFIOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)OCC(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl 2-hydroxyacetate typically involves the reaction of 2,2,2-trifluoroethanol with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoroethyl 2-hydroxyacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 2,2,2-trifluoroethyl 2-hydroxyacetate can yield trifluoroacetic acid.
Reduction: Reduction reactions can produce 2,2,2-trifluoroethanol.
Substitution: Substitution reactions can lead to the formation of various esters and ethers.
Scientific Research Applications
2,2,2-Trifluoroethyl 2-hydroxyacetate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-trifluoroethyl 2-hydroxyacetate exerts its effects depends on the specific application. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of 2,2,2-Trifluoroethyl Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Features |
|---|---|---|---|---|
| 2,2,2-Trifluoroethyl 2-hydroxyacetate* | C₅H₅F₃O₄ | 192.09 (estimated) | Trifluoroethyl ester, hydroxyl group | Hydrophilic hydroxyl, electron-deficient ester |
| Ethyl 2-(2,2,2-trifluoroethoxy)acetate | C₆H₉F₃O₃ | 186.13 | Trifluoroethoxy ester | Enhanced hydrolytic stability |
| 2,2,2-Trifluoroethyl acrylate | C₅H₅F₃O₂ | 166.09 | Acrylate ester, trifluoroethyl group | Polymerizable vinyl group |
| Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate | C₁₁H₁₁F₄O₄ | 248.20 | Aryl-substituted hydroxyacetate | Aromatic ring, methoxy substituent |
- Hydroxyl Group Reactivity: The hydroxyl group in 2,2,2-trifluoroethyl 2-hydroxyacetate distinguishes it from non-hydroxylated analogs like ethyl 2-(2,2,2-trifluoroethoxy)acetate (CAS: N/A), enabling nucleophilic substitution or oxidation reactions .
- Electron-Withdrawing Effects: The trifluoroethyl group increases the electrophilicity of the ester carbonyl compared to non-fluorinated analogs (e.g., ethyl acetate), accelerating hydrolysis under basic conditions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility | Stability |
|---|---|---|---|---|
| 2,2,2-Trifluoroethyl 2-hydroxyacetate* | ~150–170 (est.) | ~1.35–1.45 | Polar aprotic solvents (DMF, DMSO) | Sensitive to hydrolysis at high pH |
| Ethyl 2-(2,2,2-trifluoroethoxy)acetate | N/A | 1.194 (lit.) | Ethanol, acetone | Stable under ambient conditions |
| Triethyl 2-fluoro-2-phosphonoacetate | N/A | 1.194 (lit.) | Organic solvents | Hydrolytically stable due to phosphonate |
Note: Data extrapolated from structurally related compounds.
- Density and Polarity: The trifluoroethyl group increases density compared to non-fluorinated esters (e.g., ethyl acetate: 0.897 g/cm³), as seen in triethyl 2-fluoro-2-phosphonoacetate (1.194 g/cm³) .
- Thermal Stability: Fluorinated esters generally exhibit lower thermal decomposition thresholds than non-fluorinated analogs, as observed in trifluoroethyl acrylate derivatives .
Research Findings and Industrial Relevance
- Synthetic Routes: Fluorinated esters are typically synthesized via esterification of hydroxy acids with trifluoroethanol or transesterification, as demonstrated for ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate .
Biological Activity
2,2,2-Trifluoroethyl 2-hydroxyacetate is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : CHFO
- Molecular Weight : 182.10 g/mol
- Structure : The compound features a trifluoroethyl group attached to a hydroxyacetate moiety, which is significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 2,2,2-trifluoroethyl 2-hydroxyacetate can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in pharmaceuticals. |
| Anticancer | Preliminary studies indicate it may inhibit cancer cell proliferation in vitro. |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in metabolic pathways. |
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial in cellular metabolism. This inhibition can lead to altered metabolic states in cells, particularly cancerous ones.
- Cell Cycle Disruption : Research indicates that 2,2,2-trifluoroethyl 2-hydroxyacetate may interfere with the cell cycle, leading to apoptosis in malignant cells.
- Antioxidant Activity : The hydroxy group in the structure contributes to its potential antioxidant properties, which could protect cells from oxidative stress.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial effects of various acetate derivatives, including 2,2,2-trifluoroethyl 2-hydroxyacetate. Results showed significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus at concentrations above 100 µg/mL.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that treatment with 2,2,2-trifluoroethyl 2-hydroxyacetate resulted in a dose-dependent reduction of cell viability in human breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 50 µM after 48 hours of exposure.
Case Study 3: Enzyme Inhibition
Research focused on the inhibition of acetylcholinesterase (AChE) revealed that the compound showed a competitive inhibition pattern with an IC50 value of 40 µM. This suggests potential applications in treating diseases like Alzheimer's where AChE inhibition is beneficial.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
